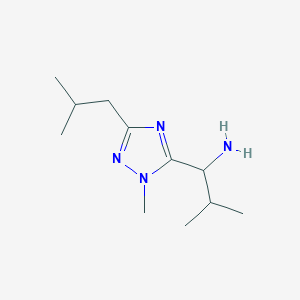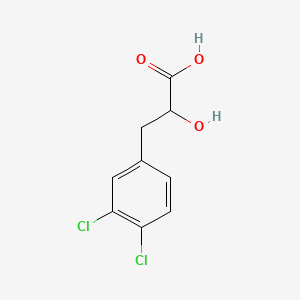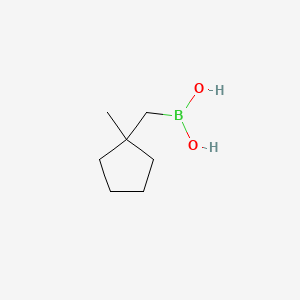![molecular formula C6H12ClF2NS B13483127 [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride](/img/structure/B13483127.png)
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride: is a synthetic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride typically involves multiple steps. The initial step often includes the formation of the cyclobutyl ring, followed by the introduction of the aminomethyl and difluoro groups. The final step involves the addition of the methanethiol group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Reduced Forms: Various reduced derivatives depending on the reducing agent used.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The difluorocyclobutyl ring provides stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[1-(Aminomethyl)-3,3-difluorocyclobutyl]methane: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: The presence of the thiol group in [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanethiol hydrochloride makes it unique, as it imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C6H12ClF2NS |
|---|---|
Molekulargewicht |
203.68 g/mol |
IUPAC-Name |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H11F2NS.ClH/c7-6(8)1-5(2-6,3-9)4-10;/h10H,1-4,9H2;1H |
InChI-Schlüssel |
LMVAKYZFZQMUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CN)CS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


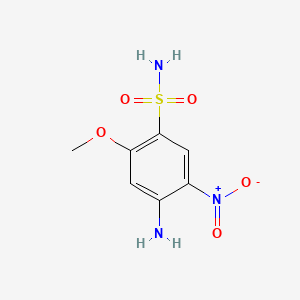
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
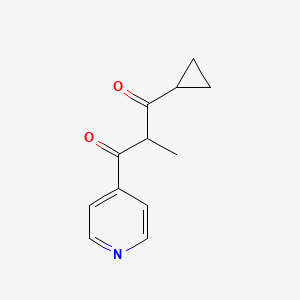
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
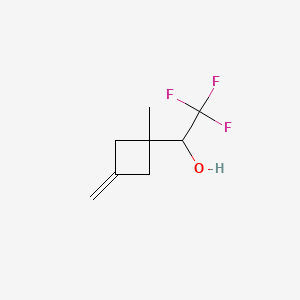
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
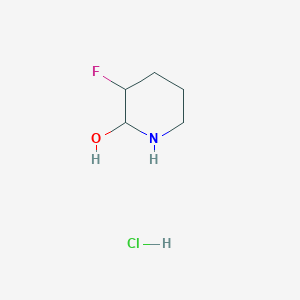
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
